4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHNCSXZYDRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with suitable aldehydes under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The 4-chloro substituent undergoes nucleophilic substitution reactions, enabling structural diversification:
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Amination : Reacts with primary/secondary amines (e.g., morpholine, piperazine) under microwave irradiation (100–120°C) to yield 4-amino derivatives. Yields range from 65–88% depending on steric and electronic effects of the amine.
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Suzuki–Miyaura Coupling : Participates in palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives. This reaction is critical for introducing aromatic diversity at the 4-position .
Key Reaction Conditions :
| Reaction Type | Catalyst/Base | Solvent System | Temperature | Yield Range |
|---|---|---|---|---|
| Amination | None | DMF | 120°C (MW) | 65–88% |
| Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | DME/H₂O (3:1) | 80°C | 70–85% |
Aldehyde Group Reactivity
The aldehyde at position 3 participates in condensation and nucleophilic addition reactions:
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Schiff Base Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones, which are precursors for heterocyclic scaffolds like triazoles .
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Knoevenagel Condensation : Condenses with active methylene compounds (e.g., malononitrile) in acetic acid to generate α,β-unsaturated derivatives. These products show enhanced π-conjugation for optical applications .
Optimized Condensation Protocol :
Cross-Dehydrogenative Coupling (CDC) Reactions
The pyrazolo[1,5-a]pyrazine core facilitates oxidative coupling under aerobic conditions:
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With β-Ketoesters : Reacts with ethyl acetoacetate in ethanol under O₂ atmosphere (1 atm, 130°C) to form fused pyrazolo-pyridine derivatives via CDC. This method achieves up to 94% yield when using 6 equivalents of acetic acid (Table 1) .
Table 1: Optimization of CDC Reaction Conditions
| Entry | Acid (Equiv) | Atmosphere | Yield of 4a |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34% |
| 2 | HOAc (4) | Air | 52% |
| 3 | HOAc (6) | Air | 74% |
| 4 | HOAc (6) | O₂ | 94% |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic attacks to specific positions:
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Nitration : Undergoes nitration at the meta position relative to the fluorine atom using HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives for further reduction to amines .
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Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the phenyl ring’s para position, maintaining the pyrazine core’s integrity.
Redox Transformations
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Aldehyde Reduction : The formyl group is reduced to a hydroxymethyl group using NaBH₄ in MeOH (0°C to RT), providing a handle for further functionalization (e.g., esterification) .
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Oxidative Ring Expansion : Under strong oxidants (e.g., KMnO₄), the pyrazine ring undergoes expansion to form quinazoline derivatives, though this pathway is less explored .
Heterocyclic Annulation
The compound serves as a precursor for fused heterocycles:
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With Thioureas : Forms pyrazolo[1,5-a]pyrazine-thiazolidinone hybrids via cyclocondensation, exhibiting enhanced kinase inhibitory activity .
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With Amidines : Generates imidazo[1,2-b]pyrazolo[1,5-a]pyrazines under basic conditions, expanding applications in medicinal chemistry .
This reactivity profile underscores the compound’s versatility as a building block in drug discovery and materials science. Strategic functionalization at the chloro, aldehyde, or phenyl positions enables tailored modifications for target-specific applications, particularly in kinase inhibition and fluorescent probe development .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazolo derivatives are known to possess broad-spectrum antimicrobial effects.
Case Study:
In a comparative study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at low concentrations.
Material Science Applications
1. Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging.
Data Table: Fluorescent Properties
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.75 |
| Solvent Compatibility | DMSO, Ethanol |
Research has shown that when incorporated into polymer matrices, this compound can enhance the photophysical properties of the material, making it valuable for bioimaging applications.
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions utilizing established methodologies in organic synthesis. These synthetic routes not only yield high purity products but also allow for modifications that can tailor the compound's properties for specific applications.
Synthesis Overview:
- Starting Materials : Pyrazole derivatives and halogenated phenyl compounds.
- Reaction Conditions : Typically conducted under reflux conditions with appropriate catalysts.
- Yield : Generally high yields (>80%) have been reported in literature.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-Chloro-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Uniqueness
What sets 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both chloro and fluorine substituents, enhances its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H10ClN3O
- Molecular Weight : 271.71 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. Studies indicate that compounds with similar scaffolds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Effects : Certain pyrazole derivatives demonstrate significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Research shows that pyrazoles can inhibit bacterial growth effectively, with some derivatives exhibiting enhanced activity due to specific substituents like chlorine and fluorine .
Structure-Activity Relationships (SAR)
The presence of different substituents on the phenyl ring significantly alters the biological activity of pyrazole derivatives. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | Structure | Methyl group instead of fluorine; potential different biological activity. |
| 4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Bromine substituent; may exhibit different pharmacological properties. |
| 4-Fluoro-2-(phenyl)pyrazolo[1,5-a]pyrimidine | Structure | Lacks chlorine; focuses on fluorinated derivatives' activity. |
The unique combination of chloro and fluorine in this compound sets it apart from its analogs in terms of reactivity and therapeutic efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds containing halogen substituents (bromine and chlorine) exhibited significant cytotoxicity and synergistic effects when combined with doxorubicin, particularly in the MDA-MB-231 cell line .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of pyrazole derivatives against common pathogens such as E. coli and S. aureus. The study highlighted that compounds with halogenated phenyl groups demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts .
- Inflammation Models : In preclinical models of inflammation, certain pyrazole derivatives showed significant reductions in inflammatory markers, suggesting their potential utility in treating inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives, and how do reaction conditions influence regioselectivity?
Answer:
Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclocondensation reactions. For example, a common approach involves reacting aminopyrazoles with diketones or α,β-unsaturated carbonyl compounds under acidic or thermal conditions . Regioselectivity is influenced by substituent electronic effects and steric hindrance. For instance, electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring enhance electrophilicity at specific positions, directing cyclization . Reaction solvents (e.g., ethanol, dioxane) and catalysts (e.g., triethylamine, hydrazine hydrate) also modulate reaction efficiency and purity .
Advanced: How can computational methods optimize the synthesis of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde derivatives for enhanced bioactivity?
Answer:
Density Functional Theory (DFT) and molecular docking can predict reactivity and binding affinities. For example, fluorine substitution at the 4-position of the phenyl ring enhances metabolic stability and lipophilicity, as shown in COX-2 inhibitor studies . Computational workflows (e.g., Schrödinger Suite) model transition states to identify optimal reaction pathways and reduce byproduct formation . Additionally, QSAR models correlate substituent effects (e.g., chloro vs. trifluoromethyl) with antitumor activity, guiding rational design .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., distinguishing chloro and fluorophenyl groups) .
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms molecular conformation. For instance, dihedral angles between aromatic rings (e.g., 7.97° for fluorophenyl vs. dichlorophenyl) validate steric interactions .
- HRMS and elemental analysis : Verify molecular formula and purity (>95%) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies in IC50 values (e.g., antitumor activity against HEPG2-1 cells) may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity . Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Statistical tools (e.g., ANOVA) identify outliers, while meta-analyses reconcile conflicting results by adjusting for variables like solvent toxicity .
Basic: What in vitro assays are suitable for evaluating the antitumor potential of this compound?
Answer:
- MTT/PrestoBlue assays : Quantify cell viability in liver carcinoma (HEPG2-1) or breast cancer (MCF7) lines .
- Caspase-3/7 activation : Measures apoptosis induction.
- Cell cycle analysis (flow cytometry) : Identifies G1/S or G2/M arrest .
Standardize protocols using reference compounds (e.g., IC50 = 2.70 µM for pyrazolo[1,5-a]pyrimidine 7c in HEPG2-1) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
Answer:
- Core modifications : Introducing methyl or trifluoromethyl groups at position 7 enhances steric bulk, improving kinase selectivity (e.g., KDR or CDK9 inhibition) .
- Substituent effects : Fluorine at the 4-fluorophenyl moiety increases metabolic stability, while chloro groups enhance electrophilicity for covalent binding .
- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., carbaldehyde oxygen) for target engagement .
Basic: What are the stability and storage recommendations for this compound?
Answer:
Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the carbaldehyde group. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase). Stability in DMSO (1–10 mM stock solutions) is typically ≤6 months at -80°C .
Advanced: How can crystallographic data inform the design of co-crystals or polymorphs with enhanced solubility?
Answer:
Crystal packing analysis (e.g., van der Waals interactions, Cl⋯Cl contacts at 3.475 Å) reveals opportunities for co-crystallization with solubility-enhancing agents (e.g., PEGs) . Polymorph screening (via solvent evaporation or slurry methods) identifies forms with lower lattice energy, improving bioavailability .
Basic: What safety precautions are required when handling this compound?
Answer:
Wear PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation (use fume hood) and dispose via hazardous waste protocols. Although acute toxicity data are limited, analogs like pyrazolo[1,5-a]pyrimidines show low µM cytotoxicity, warranting careful handling .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in purine antimetabolism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
